4-((4-Aminopiperidin-1-yl)methyl)benzonitrile
Description
4-((4-Aminopiperidin-1-yl)methyl)benzonitrile (CAS: 1158365-82-2) is a benzonitrile derivative featuring a 4-aminopiperidinylmethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol . The compound is commonly synthesized via alkylation reactions involving 4-aminopiperidine and benzonitrile intermediates, followed by purification using column chromatography . It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and receptor-targeted agents.
Properties
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16/h1-4,13H,5-8,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRFHMPSSNCLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminopiperidin-1-yl)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
4-((4-Aminopiperidin-1-yl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights structural variations and key properties of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile and its analogs:
Key Observations :
- Substituent Complexity: The target compound has a simpler substituent (4-aminopiperidinylmethyl) compared to analogs like 27 (isoxazole-phenoxy) or 21b (pyrazine-piperazine), which may improve synthetic accessibility .
- Basicity and Solubility: The 4-aminopiperidine group imparts basicity, enhancing solubility under acidic conditions, whereas analogs with non-ionizable groups (e.g., oxopiperidine in ) show reduced solubility.
Structure-Activity Relationship (SAR) Insights
- Amino vs. Oxo Groups: Replacement of the 4-aminopiperidine with 4-oxopiperidine (as in ) abolishes hydrogen-bonding capability, reducing affinity for targets like AMP-activated protein kinase.
- Positional Isomerism: 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (meta-substituted) shows 10-fold lower activity than the para-substituted target compound in preliminary assays .
Biological Activity
4-((4-Aminopiperidin-1-yl)methyl)benzonitrile, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activity, particularly in pharmacology and neuroscience. This compound features a benzonitrile moiety linked to a 4-aminopiperidine group, which may facilitate interactions with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes.
Chemical Structure and Properties
The molecular formula of this compound is , and it typically appears as a solid. Its stability is maintained under inert conditions at temperatures between 2°C and 8°C, with a reported purity of approximately 97%. The compound's structure includes:
- Aromatic Ring : Contributes to pharmacokinetic properties.
- Nitrile Group : Potentially interacts with proteins or other biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the aminopiperidine group suggests potential interactions with GPCRs, which play crucial roles in numerous physiological processes. Additionally, studies indicate that the compound may modulate neurotransmitter systems, making it relevant for neurological applications.
Biological Activity and Applications
Research has highlighted several key areas where this compound exhibits biological activity:
Neuropharmacology
Preliminary studies suggest that this compound may influence mood and cognition through its interactions with neurotransmitter systems. The piperidine structure is known for its role in modulating neurotransmission, indicating potential therapeutic effects in treating neurological disorders.
Enzyme Interaction
The compound's structure allows it to interact with specific enzymes, which can lead to modulation of biological pathways. For instance, compounds structurally related to this compound have shown significant activity against various microorganisms, suggesting potential applications in antimicrobial research.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Study on GPCR Interactions : Research indicated that derivatives of piperidine could effectively bind to GPCRs, influencing cellular signaling pathways crucial for drug development .
- Antimicrobial Activity : A study on piperidine derivatives revealed significant antimicrobial properties, suggesting that structural modifications could enhance activity against specific pathogens.
- Dipeptidyl Peptidase Inhibition : Related compounds have been explored as DPP-4 inhibitors, showing promise in managing type 2 diabetes through their effects on incretin hormones .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminopiperidine | C₅H₁₂N₂ | Basic structure; used in various pharmaceutical applications. |
| N-(2-Hydroxyethyl)piperidine | C₈H₁₅NO | Contains an alcohol functional group; used in synthesizing other compounds. |
| 1-(4-Bromobenzyl)piperidine | C₁₃H₁₄BrN | Features a bromine substituent; studied for different biological activities. |
The distinct combination of the benzonitrile moiety with the piperidine structure gives this compound unique pharmacological properties that may not be present in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
